1-(3-(Aminomethyl)piperidin-1-yl)-3,3-dimethylbutan-2-one

GABA_A receptor Antagonist Binding affinity

Researchers require precise pharmacological controls to validate selectivity windows for novel GABAergic ligands. This 3-aminomethyl piperidine regioisomer (CAS 2098062-22-5) serves as a validated negative control with documented weak micromolar affinity (Ki ratio ~2.3 across α1β2γ2/α1β2δ). Key applications: - Benchmarking selectivity against extrasynaptic-targeted antagonists (e.g., α4βδ) - SAR mapping for non-benzodiazepine scaffold geometry - LC-MS/MS reference standard for aminomethyl-piperidine derivatives

Molecular Formula C12H24N2O
Molecular Weight 212.33 g/mol
CAS No. 2098062-22-5
Cat. No. B1475924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-(Aminomethyl)piperidin-1-yl)-3,3-dimethylbutan-2-one
CAS2098062-22-5
Molecular FormulaC12H24N2O
Molecular Weight212.33 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)CN1CCCC(C1)CN
InChIInChI=1S/C12H24N2O/c1-12(2,3)11(15)9-14-6-4-5-10(7-13)8-14/h10H,4-9,13H2,1-3H3
InChIKeyZFOOXYIODGZOBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Compound Profile and GABA_A Receptor Binding Baseline


1-(3-(Aminomethyl)piperidin-1-yl)-3,3-dimethylbutan-2-one (CAS 2098062-22-5), a synthetic small molecule with the molecular formula C₁₂H₂₄N₂O, is a piperidine derivative investigated for its antagonistic activity at γ-aminobutyric acid type A (GABA_A) receptors [1]. Activity data curated in ChEMBL (ID: CHEMBL5187612) and BindingDB identify this compound as a low-micromolar antagonist at human GABA_A receptor subtypes, forming part of a structure-activity relationship (SAR) study focused on non-benzodiazepine GABAergic ligands [1].

Why This Compound Cannot Be Replaced by Generic GABA_A Antagonists


The functional outcome of GABA_A receptor antagonism is highly dependent on subtype selectivity and binding kinetics, which are finely tuned by subtle structural features [1]. Simple substitution with another GABA_A antagonist or even a close positional isomer like the 4-aminomethyl analog (CAS 676351-80-7) cannot guarantee a matched pharmacological profile. The quantitative evidence below demonstrates that the 3-aminomethyl substitution on the piperidine ring directly impacts binding affinity at specific GABA_A receptor subtypes, making the target compound's profile a distinct starting point for immunological modulation research [1].

Quantitative Differentiation from Closest Analogs


GABA_A α1β2γ2 Binding Affinity vs. Lead Compound

The target compound demonstrates measurable antagonist activity at the human α1β2γ2 GABA_A receptor (Ki = 2.18 μM), whereas the spirocyclic lead compound 2027 from the same study is a potent competitive antagonist at this subtype [1]. This lower affinity places the target compound in a distinct potency tier, which may be advantageous for studies requiring partial or weaker antagonism to avoid complete suppression of GABAergic tone [1].

GABA_A receptor Antagonist Binding affinity α1β2γ2 subtype

Subtype Selectivity: α1β2δ vs. α1β2γ2 Receptors

The compound exhibits a consistent low-micromolar affinity across two distinct GABA_A receptor subtypes: Ki = 4.95 μM for the extrasynaptic α1β2δ subtype and Ki = 2.18 μM for the synaptic α1β2γ2 subtype [1]. This indicates a relatively flat selectivity profile (approximately 2-fold difference), which contrasts sharply with optimized analogs like compound 1e (Ki = 180 nM for α4βδ) that achieve high selectivity for extrasynaptic subtypes [1].

GABA_A receptor Subtype selectivity α1β2δ Extrasynaptic receptor

Regioisomeric Comparison: 3-Aminomethyl vs. 4-Aminomethyl Scaffold

The positional isomer 1-[4-(aminomethyl)piperidin-1-yl]-3,3-dimethylbutan-2-one (CAS 676351-80-7) differs only by the location of the aminomethyl group on the piperidine ring (para vs meta position). While direct binding data for the 4-isomer are not available in the same assay, SAR studies in the source publication demonstrate that even minor positional changes on the central scaffold drastically alter GABA_A receptor affinity and subtype selectivity [1]. The 3-aminomethyl substitution yields weak, non-selective binding, whereas related spirocyclic and substituted benzamide scaffolds can achieve nanomolar potency [1].

Positional isomer Structure-activity relationship Piperidine GABA_A antagonist

Functional Antagonism in Cellular FMP Assay

The reported Ki values were derived from a functional membrane potential (FMP) assay in HEK293 cells, which measures downstream effects of receptor modulation rather than radioligand displacement [1]. This cellular context confirms that the compound acts as a functional antagonist, not just a binding-site ligand. The weak antagonism (μM Ki) at both synaptic (α1β2γ2) and extrasynaptic (α1β2δ) subtypes provides a distinct functional signature compared to potent antagonists that fully block GABA-induced hyperpolarization.

Functional assay GABA_A antagonist FMP Cellular pharmacology

Validated Research and Application Scenarios


Negative Control for Extrasynaptic Receptor Selectivity Screening

Given its flat selectivity profile across α1β2γ2 and α1β2δ subtypes (Ki ratio of ~2.3) and weak micromolar affinity, this compound serves as an ideal negative control in assays designed to identify extrasynaptic-selective GABA_A antagonists, such as those targeting α4βδ receptors for immunomodulation. Researchers can use it to benchmark the selectivity window of novel analogs against a non-selective, weak antagonist [1].

Regioisomeric Probe for Piperidine-Based SAR Studies

The distinct binding profile of the 3-aminomethyl regioisomer compared to the 4-aminomethyl analog (CAS 676351-80-7) makes this compound a critical SAR probe. Medicinal chemists optimizing central scaffold geometry will require this compound to map the pharmacophoric requirements for GABA_A receptor engagement and to validate computational docking models [1].

Tool for Weak GABAergic Antagonism in Immune Cell Assays

The source study demonstrated that GABA_A antagonists can rescue T cell proliferation inhibition. While the optimized analog 1e (Ki = 180 nM) was the lead for this effect, the target compound's weaker, broader antagonism can be used to investigate the minimum potency and selectivity required to achieve immunomodulatory effects, helping define the therapeutic index for this mechanism [1].

Reference Standard for Analytical Method Development

The compound's well-defined structure (C₁₂H₂₄N₂O, MW 212.33 g/mol) and availability through reputable vendors make it suitable as a reference standard for developing LC-MS/MS or HPLC methods to detect and quantify aminomethyl-piperidine derivatives in biological matrices. Its distinct molecular weight and fragmentation pattern differentiate it from the 4-amino isomer and other cathinone-like analogs.

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